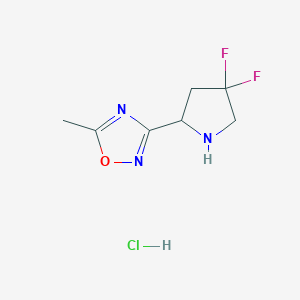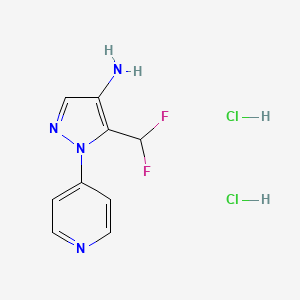
5-(二氟甲基)-1-吡啶-4-基吡唑-4-胺; 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride is a compound of significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, and lipophilicity, making it a valuable candidate for various applications.
科学研究应用
5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine has a wide range of scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine typically involves the difluoromethylation of pyridine derivatives. One common method is the radical process using oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment . Another approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
化学反应分析
Types of Reactions
5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated products.
Reduction: Reduction reactions can lead to the formation of difluoromethylated amines.
Substitution: The compound can undergo nucleophilic, electrophilic, and radical substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds and various metal catalysts for difluoromethylation . Reaction conditions often involve the use of acetic acid or trifluoroacetic acid as solvents .
Major Products
The major products formed from these reactions are difluoromethylated derivatives, which exhibit enhanced biological activity and metabolic stability .
作用机制
The mechanism of action of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine involves the interaction of the difluoromethyl group with biological targets. The acidic proton of the CF2H group can interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction modulates the biological and physiological activity of the compound.
相似化合物的比较
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Formed under similar conditions as the 5-difluoromethyl derivative.
Uniqueness
5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine is unique due to its specific difluoromethylation at the pyridine ring, which enhances its biological activity and stability compared to other similar compounds .
属性
IUPAC Name |
5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4.2ClH/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6;;/h1-5,9H,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBXSQCTDLJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-05-0 |
Source


|
| Record name | 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
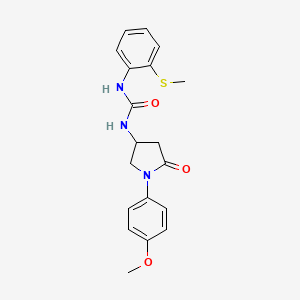
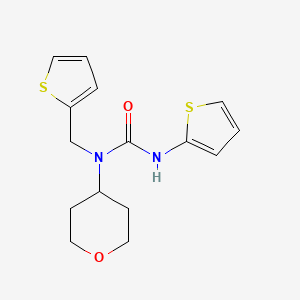
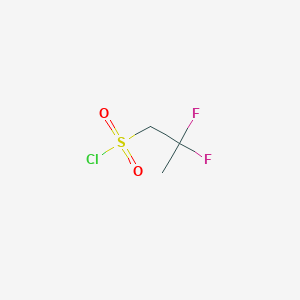
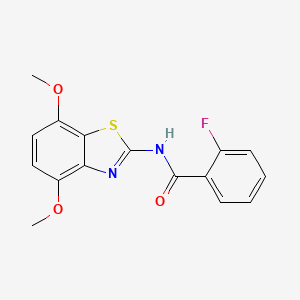
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2430906.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)
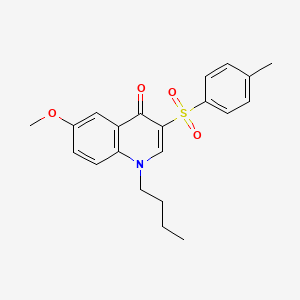
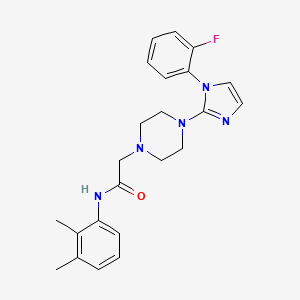
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2430914.png)
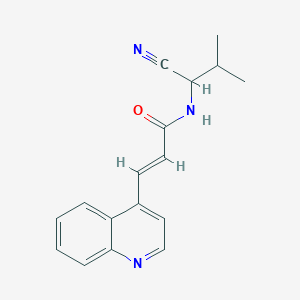
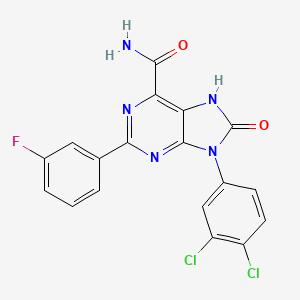
![Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2430918.png)
